S-(4-methylphenyl) morpholine-4-carbothioate

Description

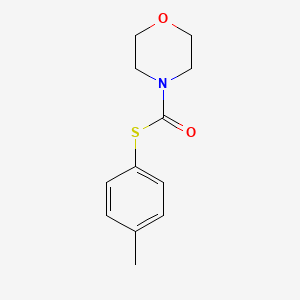

S-(4-Methylphenyl) morpholine-4-carbothioate is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a carbothioate group, which is further substituted with a 4-methylphenyl moiety.

Properties

IUPAC Name |

S-(4-methylphenyl) morpholine-4-carbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCFBGSUHBTPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: S-(4-methylphenyl) morpholine-4-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which S-(4-methylphenyl) morpholine-4-carbothioate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes.

Comparison with Similar Compounds

Structural Analogs: Morpholine Carbothioates

S-(6-Phenylimidazo[2,1-b]thiazol-5-yl) Morpholine-4-carbothioate (Compound 27)

- Structure : Shares the morpholine-4-carbothioate core but substitutes the 4-methylphenyl group with a 6-phenylimidazothiazolyl moiety.

- Physical Properties : Reported as a solid with IR peaks at 3058, 2957, 2850, 1658, 1596, and 1497 cm⁻¹, and HRMS (ESI) confirming molecular weight .

- Synthesis: Prepared via a reaction using petroleum ether and ethyl acetate, yielding 33% for its piperidine analog (Compound 26). No yield reported for the morpholine derivative .

Key Insight : The 6-phenylimidazothiazolyl group in Compound 27 introduces a larger, more rigid aromatic system compared to the 4-methylphenyl group, likely increasing molecular weight and altering solubility .

Functional Group Analogs: Carboxamide vs. Carbothioate

N-(4-Chlorophenyl)morpholine-4-carboxamide

- Structure : Replaces the carbothioate group with a carboxamide and substitutes 4-methylphenyl with 4-chlorophenyl.

- Crystallography : The morpholine ring adopts a chair conformation, and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Key Insight : The carboxamide group enhances crystallinity and stability via hydrogen bonding, whereas the carbothioate may offer greater reactivity in nucleophilic substitutions .

Heterocycle Analogs: Morpholine vs. Phenothiazine

S-(4-Methylphenyl) Phenothiazine-10-carbothioate

- Structure: Replaces morpholine with phenothiazine (a tricyclic system with sulfur and nitrogen).

- Molecular Formula: C₂₀H₁₅NOS₂ (vs. C₁₂H₁₅NO₂S for the morpholine analog) .

Key Insight: Phenothiazine’s extended conjugation may enhance UV absorption and electrochemical properties, making it more suited for photochemical applications compared to morpholine derivatives .

Substituent Effects: 4-Methylphenyl vs. Other Aryl Groups

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

- Structure: A pyridazinone derivative with a 4-methylphenyl group.

- Biological Activity : Exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM) .

Key Insight : The 4-methylphenyl group may enhance lipophilicity and membrane permeability, a trait shared across analogs for biological applications .

Biological Activity

S-(4-methylphenyl) morpholine-4-carbothioate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C11H15NO2S

- Molecular Weight : 225.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structural features allow it to exhibit significant pharmacological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial efficacy of morpholine derivatives, including this compound.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial properties of morpholine derivatives, this compound demonstrated notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method.

| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 125 | Chloramphenicol | 50 |

| Escherichia coli | 250 | Ampicillin | 100 |

| Pseudomonas aeruginosa | 200 | Gentamicin | 75 |

The compound exhibited a MIC of 125 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential comparable to standard antibiotics .

Anti-inflammatory Activity

Research has also indicated that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table: COX Inhibition Assay Results

| Compound | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| This compound | 100 | 5:1 |

| Aspirin | 20 | 1:1 |

The selectivity ratio suggests that this compound is more selective towards COX-2, potentially reducing gastrointestinal side effects associated with non-selective COX inhibitors .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The Ames test was conducted to assess mutagenicity, with results indicating that this compound does not exhibit mutagenic properties at tested concentrations.

Summary of Toxicological Findings

- Non-mutagenic : No significant increase in revertant colonies was observed in the presence of metabolic activation.

- Cell Viability Assays : IC50 values against NIH/3T3 cells were found to be significantly higher than those against bacterial strains, suggesting a favorable safety margin.

Q & A

Basic: What synthetic methodologies are recommended for preparing S-(4-methylphenyl) morpholine-4-carbothioate?

A common approach involves reacting 4-methylbenzenethiol with morpholine-4-carbonyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts. This method is analogous to the synthesis of sodium morpholine-4-carbodithioate complexes and sulfonate derivatives of morpholine . Optimization may require inert conditions (argon atmosphere) to prevent oxidation of the thiol group. Purity is typically confirmed via thin-layer chromatography (TLC) or HPLC, followed by recrystallization from ethanol or acetonitrile.

Basic: How can the structural integrity of this compound be validated experimentally?

Methodological steps include:

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization . For example, a related morpholine-sulfonate compound was resolved with a final R-factor of 0.039 .

- Spectroscopy : IR spectroscopy to confirm the C=S stretch (~1,200–1,050 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions. Compare with spectral data of analogs like 4-[(4-chlorophenyl)sulfonyl]morpholine .

- Elemental analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., ±0.3% tolerance).

Basic: What experimental protocols assess the compound’s stability under varying conditions?

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC at timed intervals.

- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS. Stability under standard lab conditions (room temperature, inert atmosphere) should also be tested .

Advanced: How can computational modeling elucidate the electronic and steric properties of this compound?

- DFT calculations : Use Gaussian at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO), revealing reactivity hotspots.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes like kinases). Compare results with analogs such as S-(4-fluorophenyl) propenethioate derivatives .

- Crystallographic software : Validate hydrogen-bonding networks with Mercury and PLATON .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) strategies:

- Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the 4-position of the phenyl ring.

- Test inhibitory activity against therapeutic targets (e.g., cancer cell lines via MTT assays) and compare with reference compounds like S-(4-chlorophenyl) methylcarbamothioate .

- Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity data.

Advanced: What mechanistic insights are critical for evaluating its biological interactions?

- Enzyme inhibition assays : Measure IC₅₀ values for target enzymes (e.g., acetylcholinesterase) using Ellman’s method.

- Cellular apoptosis studies : Perform flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects.

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to link activity to oxidative stress pathways .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

- Cross-validation : Refine structures using multiple software (SHELXL vs. Olex2) and validate with RIGU checks in PLATON .

- Twinned data analysis : Employ TWINLAW for suspected twinning in diffraction datasets .

- Spectroscopic reconciliation : Compare experimental IR/NMR data with computed spectra (DFT) to resolve ambiguities .

Advanced: What advanced techniques characterize supramolecular interactions in solid-state structures?

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, a related morpholine derivative showed 12.4% H-bond contributions in its Hirshfeld plot .

- Topological analysis : Apply Bader’s AIM theory (via Multiwfn) to assess bond critical points and electron density distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.